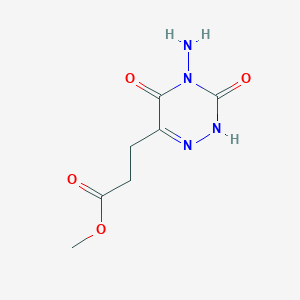

Methyl 3-(4-amino-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoate

Description

Methyl 3-(4-amino-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoate is a triazine derivative characterized by a 1,2,4-triazin-6-yl core substituted with amino and oxo groups at positions 4, 3, and 3. A propanoate ester chain is attached at position 6 via a methylene group. The compound is used in synthetic chemistry for metal chelation and as a precursor for heterocyclic condensation reactions . Its methyl ester group enhances lipophilicity compared to carboxylic acid analogs, influencing solubility and reactivity .

Properties

Molecular Formula |

C7H10N4O4 |

|---|---|

Molecular Weight |

214.18 g/mol |

IUPAC Name |

methyl 3-(4-amino-3,5-dioxo-2H-1,2,4-triazin-6-yl)propanoate |

InChI |

InChI=1S/C7H10N4O4/c1-15-5(12)3-2-4-6(13)11(8)7(14)10-9-4/h2-3,8H2,1H3,(H,10,14) |

InChI Key |

PRULXHQGDAVGHZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1=NNC(=O)N(C1=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-amino-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3,5-triazine derivatives with methyl acrylate in the presence of a catalyst . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-amino-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced triazine derivatives.

Substitution: Formation of substituted triazine compounds.

Scientific Research Applications

Methyl 3-(4-amino-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(4-amino-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Triazinone Cores

a. 3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic Acid

- Structure : Differs by replacing the methyl ester with a carboxylic acid group.

- Properties: Higher polarity and water solubility due to the acidic proton. Forms stable metal complexes (e.g., Co²⁺, Ni²⁺) via the triazinone and carboxylate groups .

- Applications : Used in catalysis and material science for its chelating ability, unlike the ester variant, which is more suited for organic synthesis .

b. 4-Amino-3,5-dioxo-6-methyl-2,3,4,5-tetrahydro-1,2,4-triazine

- Structure: Lacks the propanoate chain; substituents include a methyl group at position 4.

- Properties : Exhibits strong metal-binding affinity, forming octahedral complexes with transition metals like Cu²⁺ and Zn²⁺ .

- Applications : Primarily studied in coordination chemistry, contrasting with the ester derivative’s role in organic synthesis .

c. 3-(4-Amino-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic Acid

- Structure : Replaces one oxo group with thioxo (C=S).

- Properties : Enhanced nucleophilicity due to sulfur’s polarizability. Shows higher stability in acidic conditions compared to oxo analogs .

- Applications: Potential in medicinal chemistry for thiol-mediated interactions, diverging from the ester’s synthetic applications .

Ester Derivatives with Modified Substituents

a. Isopropyl 2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate

- Structure: Features an isopropyl ester and amino group at position 2 of the propanoate chain.

- Properties : Increased steric hindrance reduces reactivity in nucleophilic substitutions compared to the methyl ester variant .

- Applications : Industrial-scale synthesis due to cost-effectiveness and stability under storage .

b. Methyl 2-((4-Methoxy-6-methyl-1,3,5-triazin-2-yl)amino)sulfonylbenzoate

- Structure : A sulfonylurea-linked triazine with a methyl ester.

- Properties : Functions as a herbicide (e.g., metsulfuron-methyl) by inhibiting acetolactate synthase .

- Applications : Agricultural use contrasts with the target compound’s focus on coordination chemistry and organic synthesis .

Hydrazide and Schiff Base Derivatives

a. 3-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N′-[(E)-(4-trifluoromethylphenyl)methylene]propanehydrazide

- Structure : Incorporates a hydrazide moiety and trifluoromethylbenzylidene group.

- Properties : Forms stable Schiff bases, enabling applications in supramolecular chemistry and drug design .

- Applications : Explored for antimicrobial activity, unlike the ester derivative’s metal-binding role .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Table 2: Reactivity and Stability

Biological Activity

Methyl 3-(4-amino-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

- Molecular Formula : C7H10N4O4

- Molecular Weight : 214.18 g/mol

- CAS Number : 9392940 .

Research indicates that derivatives of triazine compounds exhibit various biological activities including enzyme inhibition and anticancer properties. Specifically, this compound has been studied for its effects on pyruvate dehydrogenase kinases (PDKs), which are crucial in cancer metabolism.

Enzyme Inhibition Activity

A study demonstrated that several triazine derivatives significantly inhibited the activity of PDK1 and PDK4 at concentrations as low as 1.5 µM. The most potent compounds showed IC50 values in the sub-micromolar range against cancer cell lines such as PSN-1 and BxPC-3. Notably:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 5i | 4.9 | PSN-1 |

| 5k | 5.8 | PSN-1 |

| 6l | 8.0 | PSN-1 |

| DAP | >10 | BxPC-3 |

This data highlights the selective inhibition of PDK isoforms by these compounds, suggesting a targeted approach in cancer therapy .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. The compound was found to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) production and altering mitochondrial functions.

Apoptosis Induction

In vitro studies showed that treatment with the compound led to significant chromatin condensation and morphological changes typical of apoptosis. The increase in ROS levels was comparable to that induced by known mitochondrial inhibitors .

Case Studies and Research Findings

Several studies have focused on the biological activities of triazine derivatives similar to this compound:

- Monoamine Oxidase Inhibition : Some derivatives demonstrated selective inhibition of monoamine oxidase A (MAO-A), indicating potential use in treating mood disorders .

- Anticancer Efficacy : In a comparative study against various cancer cell lines, derivatives exhibited significant growth inhibition with IC50 values indicating strong anticancer properties .

Q & A

Q. What are the established synthetic pathways for Methyl 3-(4-amino-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoate, and how can reaction conditions be optimized?

The synthesis of triazine derivatives often follows stepwise nucleophilic substitution reactions. For example, analogs like methyl 3-[[4-(2-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate are synthesized via sequential substitutions on 2,4,6-trichlorotriazine using phenol derivatives and amines. Key parameters include:

- Temperature control : Reactions are typically conducted at -35°C to 40°C, with lower temperatures favoring selectivity in early substitution steps .

- Reagent stoichiometry : DIPEA (diisopropylethylamine) is used in 1.1–1.6 equivalents to neutralize HCl byproducts and drive reactions to completion .

- Purification : Column chromatography with gradients of EtOAc/hexane or CH₂Cl₂/EtOAC removes byproducts, with yields up to 90% achieved through iterative chromatography .

Q. How can structural characterization of this compound be systematically validated?

A multi-technique approach is critical:

- ¹H NMR : Analyze chemical shifts (e.g., δ = 3.76 ppm for methoxy groups) and coupling patterns to confirm substitution sites .

- Chromatography : Monitor purity via TLC (Rf values under specific solvent ratios) and HPLC .

- Mass spectrometry : Validate molecular weight and fragmentation patterns to rule out side products .

Q. What theoretical frameworks guide the study of triazine-based compounds in academic research?

Research should align with:

- Reactivity theories : Frontier Molecular Orbital (FMO) analysis to predict nucleophilic/electrophilic sites on the triazine core.

- Structure-activity relationships (SAR) : Link substituent effects (e.g., electron-withdrawing groups) to biological or catalytic properties .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity or biological activity be resolved?

Contradictions often arise from uncontrolled variables. Mitigation strategies include:

Q. What advanced computational methods are suitable for modeling the compound’s interactions in catalytic or biological systems?

- Molecular dynamics (MD) simulations : Study solvation effects and binding kinetics using force fields like CHARMM or AMBER.

- Density Functional Theory (DFT) : Calculate charge distribution and transition states for reactions involving the triazine ring .

- AI-driven optimization : Implement machine learning (e.g., Bayesian optimization) to predict optimal reaction conditions or ligand-binding affinities .

Q. How can the compound’s stability under varying environmental conditions be rigorously assessed?

Design accelerated degradation studies:

Q. What novel applications can be explored through structural modification of the triazine core?

- Agrochemical analogs : Replace the 4-amino group with halogenated or sulfonamide moieties to mimic herbicidal activity seen in ethametsulfuron methyl .

- Metal-organic frameworks (MOFs) : Functionalize the propanoate side chain with carboxylate groups for coordination chemistry applications .

Methodological Considerations

Q. How should a research proposal on this compound integrate interdisciplinary approaches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.